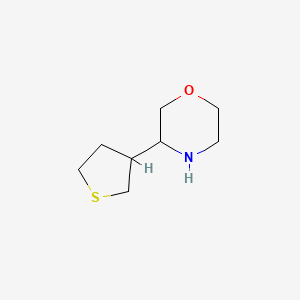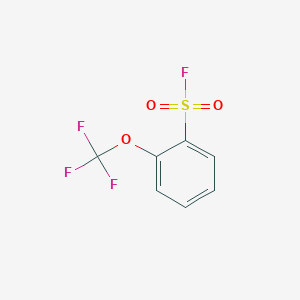
2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H4F3O3S. It is known for its unique properties and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride with a fluoride source. One common method is the nucleophilic substitution reaction where the sulfonyl chloride is treated with a fluoride ion donor such as potassium fluoride or cesium fluoride in an appropriate solvent like acetonitrile or dimethylformamide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl fluoride to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like acetonitrile or tetrahydrofuran.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors, particularly those targeting serine proteases.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride involves the nucleophilic attack on the sulfonyl fluoride group by various nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the fluoride ion. The trifluoromethoxy group enhances the electrophilicity of the sulfonyl fluoride, making it more reactive towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 2-(Trifluoromethoxy)benzenesulfonyl chloride
Uniqueness
2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the presence of both the trifluoromethoxy and sulfonyl fluoride groups, which impart distinct reactivity and stability. Compared to its analogs, it offers a higher degree of electrophilicity and a broader range of applications in various fields.
Propiedades
Fórmula molecular |
C7H4F4O3S |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H |
Clave InChI |
TVJUACJBZQBRKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



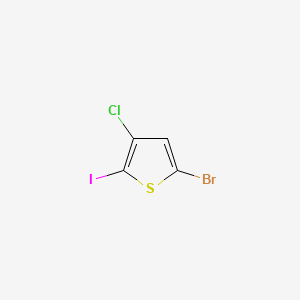




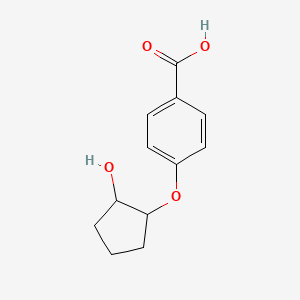
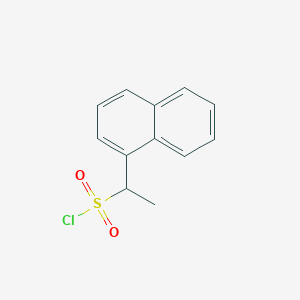
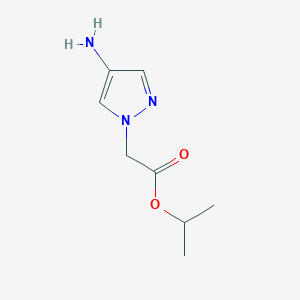

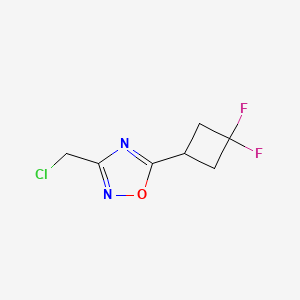
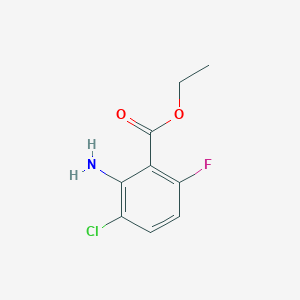
![2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine](/img/structure/B13535208.png)
